2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole
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Overview
Description
2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole is a heterocyclic compound containing chlorine, sulfur, and nitrogen atoms
Mechanism of Action
Mode of Action
It’s worth noting that thiazole derivatives often interact with their targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biochemical pathways, influencing processes such as protein synthesis and enzymatic reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole typically involves the reaction of thiazole derivatives with chlorinating agents and methylsulfonyl compounds. One common method includes the chlorination of 5-(methylsulfonylmethyl)-1,3-thiazole using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiazole derivatives with reduced functional groups.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(methylsulfonyl)benzenesulfonamide
- Methyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate
Uniqueness
2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole is unique due to its thiazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
2-chloro-5-(methylsulfonylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S2/c1-11(8,9)3-4-2-7-5(6)10-4/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNPRMLMXYARFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CN=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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